molecular formula C17H17ClN2O2 B2797407 7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326844-94-3

7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2797407
CAS No.: 1326844-94-3
M. Wt: 316.79
InChI Key: OOOTUUOWEPXZFJ-UHFFFAOYSA-N
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Description

7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound belonging to the benzoxazepine class. This compound is characterized by a benzoxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms, fused to a benzene ring. The presence of a chloro substituent and a dimethylamino phenyl group further defines its chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable electrophile to form the benzoxazepine ring.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Attachment of the Dimethylamino Phenyl Group: This step often involves a nucleophilic substitution reaction where a dimethylamino phenyl group is introduced using reagents like dimethylamine and a suitable aryl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and yield.

    Catalysts and Solvents: The use of catalysts (e.g., Lewis acids) and solvents (e.g., dichloromethane) can enhance reaction efficiency and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas (H₂) and palladium on carbon (Pd/C) can convert the compound to its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric or elevated pressure.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced benzoxazepine derivatives.

    Substitution Products: Halogenated or alkylated benzoxazepine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals targeting neurological and psychiatric disorders.

Industry

    Material Science: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved include:

    Neurotransmitter Modulation: Influences the release and uptake of neurotransmitters in the central nervous system.

    Enzyme Inhibition: Inhibits specific enzymes involved in inflammatory and pain pathways.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the dimethylamino group, resulting in different pharmacological properties.

    4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the chloro substituent, affecting its chemical reactivity and biological activity.

Uniqueness

    Structural Features: The presence of both chloro and dimethylamino groups confers unique chemical and biological properties.

    Pharmacological Profile: Exhibits a distinct profile in terms of potency and selectivity for its molecular targets.

This detailed overview provides a comprehensive understanding of 7-chloro-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-chloro-4-[4-(dimethylamino)phenyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-19(2)14-4-6-15(7-5-14)20-10-12-9-13(18)3-8-16(12)22-11-17(20)21/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOTUUOWEPXZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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